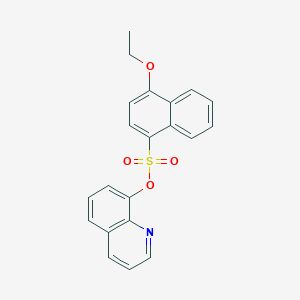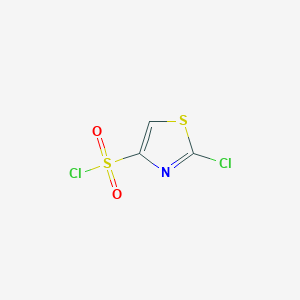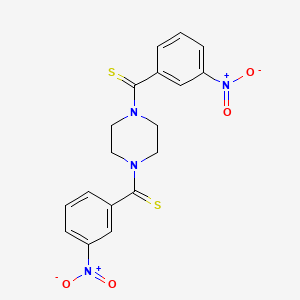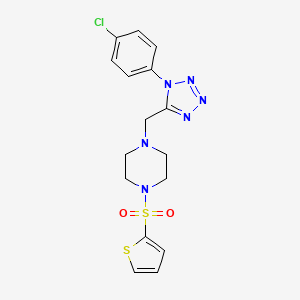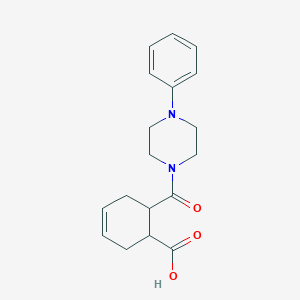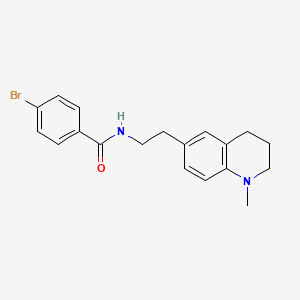![molecular formula C22H17N3O4S B2521707 (Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-54-1](/img/structure/B2521707.png)
(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse biological activities and their use in pharmaceuticals, such as antibiotics like cefcapene pivoxil.
Synthesis Analysis
The synthesis of related ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates has been reported using a stereoselective or exclusive approach from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate and thioureas or thioamides . This method allows for the formation of a quaternary carbon in a cis-configuration while preventing E/Z isomerization. The relevance of this synthesis approach is underscored by the production of side-chain materials for cefcapene pivoxil, indicating the potential pharmaceutical applications of such compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound includes additional functional groups such as a benzoate ester, a cyano group, and a benzo[d][1,3]dioxole moiety. These groups can significantly influence the molecule's electronic properties, reactivity, and interaction with biological targets.
Chemical Reactions Analysis
While the provided data does not detail the chemical reactions specific to "(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate," it can be inferred from related compounds that such molecules may undergo reactions typical of esters, nitriles, and thiazoles. For instance, the benzyloxycarbonyl group in similar molecules can be selectively removed via catalytic transfer hydrogenation or with hydrogen bromide in acetic acid to yield amino-substituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. Generally, these compounds are expected to have moderate to high polarity due to the presence of heteroatoms and polar functional groups. The solubility, melting point, and stability of these compounds would be influenced by the specific structure and substituents present. The compound , with its extended conjugation and multiple functional groups, is likely to exhibit unique properties that could be exploited in pharmaceutical applications.
Applications De Recherche Scientifique
Hydrogen-bonded Supramolecular Structures
Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been linked through hydrogen bonds into chain, sheet, and framework structures, showcasing the potential of similar compounds in designing supramolecular architectures with specific properties (Portilla et al., 2007).
Photoluminescent Properties
Derivatives of 3,4-ethylenedioxythiophene (EDOT), a structural component resembling part of the specified compound, have been synthesized to study their photoluminescent properties. These derivatives have potential applications in the development of new materials for optoelectronic devices (Pepitone et al., 2003).
Electroluminescent Device Properties
Zn(II)-chelated complexes based on benzothiazole derivatives, which share structural motifs with the specified compound, have been investigated for their potential in producing white-light emission. These complexes demonstrate significant potential in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) (Roh et al., 2009).
Synthesis and Characterization of Novel Compounds
Research on thiazole and benzoate derivatives often focuses on synthesizing novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on the synthesis and characterization of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlight the importance of exploring new synthetic routes and understanding the interactions that govern crystal packing (Zhang et al., 2011).
Safety And Hazards
As with any chemical compound, handling “(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate” would require appropriate safety precautions. Without specific safety data, it’s important to assume that it could be harmful or hazardous.
Orientations Futures
The study and application of this compound could be a potential area for future research, particularly if it shows promising biological activity or interesting chemical properties.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and research studies would be needed.
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-2-27-22(26)16-5-3-4-6-17(16)24-11-15(10-23)21-25-18(12-30-21)14-7-8-19-20(9-14)29-13-28-19/h3-9,11-12,24H,2,13H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCKMQGDMSOFLC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
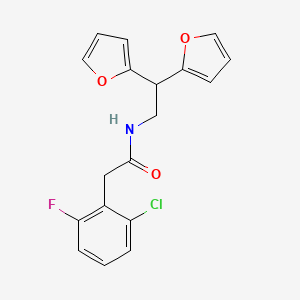
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
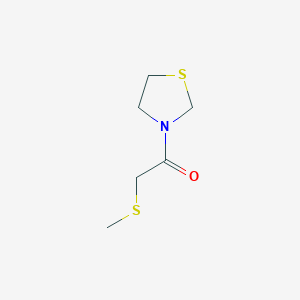
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
